molecular formula C12H15N3S B052377 2-Benzothiazolamine, 6-(1-piperidinyl)- CAS No. 121436-47-3

2-Benzothiazolamine, 6-(1-piperidinyl)-

Cat. No. B052377
M. Wt: 233.33 g/mol
InChI Key: IEWVPMDQHHOTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzothiazolamine, 6-(1-piperidinyl)- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains both a benzene ring and a thiazole ring. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism Of Action

The mechanism of action of 2-Benzothiazolamine, 6-(1-piperidinyl)- is not fully understood. However, it is believed to act as a potent inhibitor of various enzymes and receptors in the body. This compound has been shown to inhibit the activity of various kinases, including protein kinase C and protein kinase A. It has also been shown to inhibit the activity of various receptors, including the adenosine A1 receptor.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Benzothiazolamine, 6-(1-piperidinyl)- are complex and varied. This compound has been shown to have both inhibitory and stimulatory effects on various biochemical pathways in the body. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Benzothiazolamine, 6-(1-piperidinyl)- in lab experiments include its potent inhibitory activity, its ability to selectively target specific enzymes and receptors, and its potential applications in various fields. However, there are also limitations to using this compound in lab experiments, including its potential toxicity, its limited solubility in water, and its potential to interact with other compounds in the body.

Future Directions

There are many future directions for research on 2-Benzothiazolamine, 6-(1-piperidinyl)-. One potential direction is to study its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Another potential direction is to study its mechanisms of action in more detail, in order to better understand its effects on various biochemical pathways in the body. Additionally, future research could focus on developing more effective synthesis methods for this compound, in order to improve its purity and yield.

Synthesis Methods

The synthesis of 2-Benzothiazolamine, 6-(1-piperidinyl)- involves the reaction of 2-aminobenzothiazole with piperidine in the presence of a suitable catalyst. This reaction results in the formation of the desired compound in good yields. The purity of the compound can be improved by recrystallization or column chromatography.

Scientific Research Applications

2-Benzothiazolamine, 6-(1-piperidinyl)- has been used extensively in scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry and pharmacology, this compound has been used to study the mechanisms of action of various enzymes and receptors.

properties

CAS RN

121436-47-3

Product Name

2-Benzothiazolamine, 6-(1-piperidinyl)-

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

6-piperidin-1-yl-1,3-benzothiazol-2-amine

InChI

InChI=1S/C12H15N3S/c13-12-14-10-5-4-9(8-11(10)16-12)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2,(H2,13,14)

InChI Key

IEWVPMDQHHOTTR-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N

Origin of Product

United States

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